

synthesis protocol for 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate

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Compound of Interest

Compound Name: 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate

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An Application Note for the Synthesis of **1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate**

Introduction: The Significance of the Indoline Scaffold

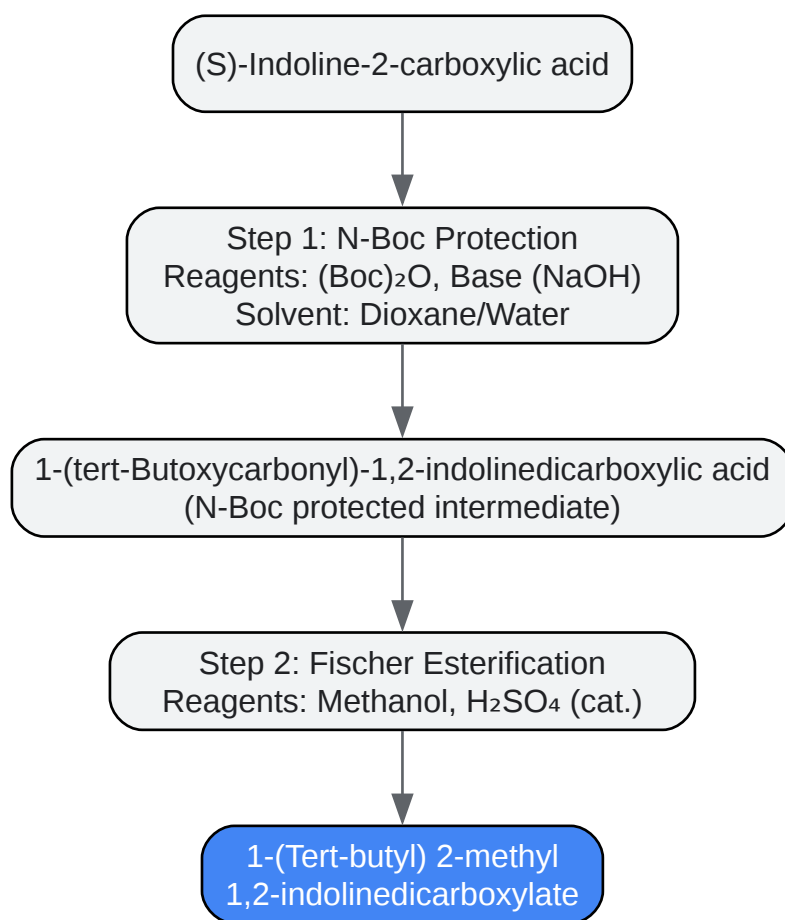
The indoline scaffold is a privileged structural motif in medicinal chemistry and drug discovery, forming the core of numerous biologically active molecules.[1] Its rigid, sp³-rich framework is a key feature in compounds with diverse therapeutic properties, including anti-cancer and anti-inflammatory activities.[2][3] The synthesis of specifically substituted indolines is therefore a critical task for chemists developing novel therapeutics.[4]

This application note provides a detailed, two-step protocol for the synthesis of **1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate**. This compound is a versatile intermediate where the nitrogen and the carboxylic acid at the 2-position are orthogonally protected. The tert-butyloxycarbonyl (Boc) group on the nitrogen enhances the molecule's stability and solubility while preventing unwanted side reactions, and the methyl ester at the C2 position allows for selective modifications.[2] This dual-protection strategy makes it an invaluable building block for more complex molecular architectures.

Overall Synthesis Strategy

The synthesis begins with commercially available (S)-Indoline-2-carboxylic acid and proceeds in two sequential steps:

- N-Protection: The secondary amine of the indoline ring is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate.
- Esterification: The carboxylic acid moiety is converted to its methyl ester via an acid-catalyzed Fischer esterification.



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Figure 1: Overall workflow for the two-step synthesis.

Materials and Methods

Reagents and Materials

Reagent	CAS Number	Recommended Purity
(S)-Indoline-2-carboxylic acid	79815-20-6	>98%
Di-tert-butyl dicarbonate ((Boc) ₂ O)	24424-99-5	>97%
Sodium Hydroxide (NaOH)	1310-73-2	>98%
1,4-Dioxane	123-91-1	Anhydrous, >99.8%
Ethyl Acetate (EtOAc)	141-78-6	ACS Grade
Hydrochloric Acid (HCl)	7647-01-0	1M solution
Magnesium Sulfate (MgSO ₄)	7487-88-9	Anhydrous
Methanol (MeOH)	67-56-1	Anhydrous, >99.8%
Sulfuric Acid (H ₂ SO ₄)	7664-93-9	Concentrated (98%)
Sodium Bicarbonate (NaHCO ₃)	144-55-8	Saturated solution
Brine (Saturated NaCl solution)	7647-14-5	-
Silica Gel	7631-86-9	230-400 mesh

Equipment

- Round-bottom flasks (various sizes)
- Magnetic stirrer and stir bars
- Ice bath
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography
- pH paper or pH meter

- Standard laboratory glassware (beakers, graduated cylinders, etc.)

Detailed Experimental Protocol

Part A: Synthesis of 1-(tert-Butoxycarbonyl)-1,2-indolinedicarboxylic acid

This first step involves the protection of the indoline nitrogen. The use of a biphasic solvent system with a base facilitates the reaction of the amine with di-tert-butyl dicarbonate.

Procedure:

- **Dissolution:** In a 250 mL round-bottom flask, dissolve (S)-Indoline-2-carboxylic acid (5.0 g, 30.6 mmol, 1.0 equiv.) in a mixture of 1,4-dioxane (50 mL) and 1M aqueous NaOH solution (35 mL). Stir the mixture at room temperature until all solids have dissolved.
- **Cooling:** Cool the reaction mixture to 0 °C using an ice bath.
- **Addition of (Boc)₂O:** To the cooled, stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O) (8.0 g, 36.7 mmol, 1.2 equiv.) portion-wise over 15 minutes.
 - **Causality Note:** Adding (Boc)₂O slowly prevents a rapid exotherm and ensures efficient reaction with the deprotonated amine.
- **Reaction:** Allow the mixture to warm to room temperature and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
- **Work-up (Quenching & Acidification):** Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the 1,4-dioxane. Dilute the remaining aqueous solution with water (50 mL) and wash with ethyl acetate (2 x 50 mL) to remove any unreacted (Boc)₂O.
- **Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl. A white precipitate should form.**
 - **Trustworthiness Note:** Acidification protonates the carboxylate, causing the N-Boc protected product, which is less soluble in acidic water, to precipitate out, facilitating its isolation.

- Isolation: Collect the white solid by vacuum filtration, washing the filter cake with cold deionized water (2 x 30 mL).
- Drying: Dry the solid under high vacuum to yield 1-(tert-Butoxycarbonyl)-1,2-indolinedicarboxylic acid as a white powder. The product is typically of sufficient purity for the next step.

Part B: Synthesis of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate

This step employs the classic Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.^[5] Methanol serves as both the reactant and the solvent, driving the equilibrium towards the product.

Procedure:

- Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the dried 1-(tert-Butoxycarbonyl)-1,2-indolinedicarboxylic acid from Part A (assuming quantitative yield, ~8.0 g, 30.4 mmol, 1.0 equiv.).
- Reagent Addition: Add anhydrous methanol (100 mL). Stir the suspension and cool the flask in an ice bath.
- Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (H_2SO_4) (0.85 mL, 15.2 mmol, 0.5 equiv.) dropwise to the stirring suspension.
 - Safety Note: The addition of concentrated H_2SO_4 to methanol is highly exothermic. Perform this step slowly in an ice bath and in a chemical fume hood.
- Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65 °C). Maintain reflux for 4-6 hours. The reaction should become a clear, homogeneous solution as the starting material is converted to the more soluble ester.
- Work-up (Neutralization): After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice water (200 mL). Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO_3) until the pH is ~7-8.

- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
- **Washing:** Combine the organic layers and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or a semi-solid.
- **Purification (Optional):** If necessary, purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the final product as a white solid or a clear, viscous oil.

Mechanism of Fischer Esterification

The Fischer esterification is a reversible, acid-catalyzed process. The acid serves two critical roles: it activates the carbonyl carbon towards nucleophilic attack and provides a good leaving group (water) by protonating a hydroxyl group.[5]



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Figure 2: Key steps in the Fischer esterification mechanism.

Quantitative Data Summary

Parameter	Step A: N-Boc Protection	Step B: Fischer Esterification
Starting Material	(S)-Indoline-2-carboxylic acid	1-(tert-Butoxycarbonyl)-1,2-indolinedicarboxylic acid
Equivalents	1.0	1.0
Key Reagents	(Boc) ₂ O (1.2 equiv.), NaOH (1.1 equiv.)	MeOH (solvent), H ₂ SO ₄ (0.5 equiv.)
Solvent	1,4-Dioxane / Water	Methanol
Temperature	0 °C to RT	Reflux (~65 °C)
Reaction Time	12-16 hours	4-6 hours
Typical Yield	>90%	85-95%
Product MW	263.29 g/mol [6]	277.32 g/mol

References

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